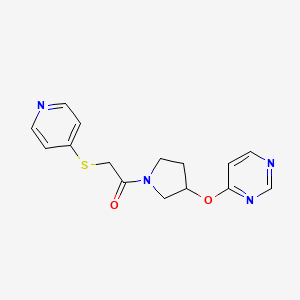

N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of nitrobenzamide derivatives typically involves multi-step organic reactions, including condensation, nitration, and substitution reactions. For example, the synthesis of a related compound, 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, involves the reaction of the active form of CB1954 with oxygen to yield the nitroso compound and hydrogen peroxide . Another example is the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, which involves condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of nitrobenzamide derivatives is characterized by the presence of nitro groups and other functional groups that can influence the electronic properties of the molecule. For instance, the crystal structure of a related compound was determined, and the optimized geometric bond lengths and bond angles were compared with X-ray diffraction values using density functional theory (DFT) . Such analysis is crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Nitrobenzamide derivatives can undergo various chemical reactions, particularly redox reactions. The reductive chemistry of these compounds is often central to their biological activity, as seen with 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, which undergoes enzymatic reduction to form cytotoxic amines or hydroxylamines . The compound may also undergo similar redox reactions, which could be relevant for its potential use as a prodrug or in other therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, the stability of the nitroso and hydroxylamine derivatives of CB1954 is a key factor in their cytotoxic effects . The intermolecular interactions and hydrogen bonding patterns can also affect the compound's properties, as seen in the analysis of N-(6-amino-3,4-dihydro-3-methyl-5-nitroso-4-oxopyrimidin-2-yl) derivatives . These properties are important for the compound's behavior in biological systems and its potential as a therapeutic agent.

科学的研究の応用

Reductive Chemistry and Cytotoxicity

Research on similar compounds, like 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (SN 23862), has highlighted their selective toxicity towards hypoxic cells, making them potential candidates for targeting hypoxic tumor environments. The selective toxicity is attributed to the oxygen-inhibited enzymatic reduction of nitro groups to amine or hydroxylamine derivatives, which are more cytotoxic. Such compounds are studied for their potential as hypoxia-selective cytotoxins, offering a targeted approach in cancer therapy by exploiting the hypoxic conditions within tumors (Palmer et al., 1995).

Bioactivation and DNA-DNA Interstrand Crosslinking

Derivatives like 5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, active forms of compounds such as CB 1954, demonstrate the ability to form DNA-DNA interstrand crosslinks in cells. These crosslinks contribute to their cytotoxicity, highlighting their role in the development of chemotherapeutic agents. The bioactivation of these compounds involves non-enzymatic reactions with thioesters, forming DNA reactive species capable of inducing significant cytotoxic effects (Knox et al., 1991).

Antibacterial and Antitumor Activity

Synthesis and evaluation of derivatives, such as 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione, have shown significant antibacterial and antitumor activities. These compounds have been synthesized and characterized for their potential in treating various bacterial infections and cancers, demonstrating the versatility of this chemical scaffold in developing new therapeutics (Ravichandiran et al., 2015).

Enzyme Prodrug Therapy

The modification of nitroaromatic compounds to create prodrugs for enzyme prodrug therapy (GDEPT) represents another application area. These prodrugs can be activated by specific enzymes to produce cytotoxic agents selectively within the tumor microenvironment, minimizing systemic toxicity. This approach has been explored with compounds like CB 1954, where derivatives have been tested for their potential as prodrugs, indicating a promising strategy for targeted cancer therapy (Friedlos et al., 1997).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide involves the condensation of 3,4-dimethoxybenzoic acid with 4-nitrobenzaldehyde to form 3,4-dimethoxybenzylidene-4-nitrobenzoic acid. This intermediate is then reacted with thiourea to form 3,4-dimethoxybenzylidene-4-nitrothioureido acid, which is subsequently reduced with sodium dithionite to form 3,4-dimethoxybenzylidene-4-aminothioureido acid. The latter is then reacted with ethyl acetoacetate to form 3,4-dimethoxy-N-(4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide, which is then reacted with hydrazine hydrate to form N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide.", "Starting Materials": [ "3,4-dimethoxybenzoic acid", "4-nitrobenzaldehyde", "thiourea", "sodium dithionite", "ethyl acetoacetate", "hydrazine hydrate" ], "Reaction": [ "3,4-dimethoxybenzoic acid + 4-nitrobenzaldehyde → 3,4-dimethoxybenzylidene-4-nitrobenzoic acid", "3,4-dimethoxybenzylidene-4-nitrobenzoic acid + thiourea → 3,4-dimethoxybenzylidene-4-nitrothioureido acid", "3,4-dimethoxybenzylidene-4-nitrothioureido acid + sodium dithionite → 3,4-dimethoxybenzylidene-4-aminothioureido acid", "3,4-dimethoxybenzylidene-4-aminothioureido acid + ethyl acetoacetate → 3,4-dimethoxy-N-(4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide", "3,4-dimethoxy-N-(4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide + hydrazine hydrate → N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide" ] } | |

CAS番号 |

868228-27-7 |

製品名 |

N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide |

分子式 |

C20H19N5O6S |

分子量 |

457.46 |

IUPAC名 |

N-[4-amino-2-[(3-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |

InChI |

InChI=1S/C20H19N5O6S/c1-30-14-7-6-12(9-15(14)31-2)18(26)22-16-17(21)23-20(24-19(16)27)32-10-11-4-3-5-13(8-11)25(28)29/h3-9H,10H2,1-2H3,(H,22,26)(H3,21,23,24,27) |

InChIキー |

CFOIGWXDQRTJSA-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC(=CC=C3)[N+](=O)[O-])N)OC |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B2500909.png)

![1-{[2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazol-4-yl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2500912.png)

![2-[(2,4-Dichlorophenoxy)methyl]-1-prop-2-enylbenzimidazole](/img/structure/B2500921.png)

![4-Bromo-2-{[(5-bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2500922.png)

![2-Fluoro-3-methyl-N-[(E)-2-phenylethenyl]sulfonylbut-2-enamide](/img/structure/B2500924.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2500926.png)

![5-(2-fluorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2500927.png)

![2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2500929.png)